Methyl 2-bromo-3-(4-fluorophenyl)propanoate
Overview
Description
“Methyl 2-bromo-3-(4-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 82455-06-9 . It has a molecular weight of 261.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C(Br)CC(C=CC=C1)=C1F
. The InChI code for this compound is 1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 113-114 degrees Celsius .Scientific Research Applications
Synthesis and Antidepressive Activity
Methyl 2-bromo-3-(4-fluorophenyl)propanoate serves as a precursor in synthesizing compounds with potential antidepressant activities. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized from a similar compound, demonstrating significant antidepressant activities in animal models (Yuan, 2012).
Chemical Synthesis and Pharmaceutical Applications
This chemical is utilized in the synthesis of various pharmaceutical compounds. A notable example includes the resolution of nonsteroidal antiandrogens for the treatment of androgen-responsive diseases, showcasing its role in producing medically significant substances (Tucker et al., 1988).
Electroreductive Radical Cyclization
In the field of organic chemistry, this compound plays a critical role in the electroreductive radical cyclization process. This technique, involving the use of nickel(I) catalysts, facilitates the formation of novel organic structures, demonstrating its utility in complex organic syntheses (Esteves et al., 2005).
Copolymerization in Material Science
The compound is also used in the copolymerization of halogen phenyl-substituted methyl propenoates with styrene. This application is significant in material science for developing new polymers with varied properties, indicating its utility in advancing polymer chemistry (Kim et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-bromo-3-(4-fluorophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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